molecular formula C25H31ClN8O B1192829 2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

Cat. No.: B1192829
M. Wt: 495.028
InChI Key: UJADJYISGUHANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

GSK3182571 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may yield different reduced forms of GSK3182571.

Scientific Research Applications

GSK3182571 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Chemistry: Studying the effects of kinase inhibition on various chemical reactions and processes.

    Biology: Investigating the role of kinases in cellular signaling pathways and their effects on cell growth and differentiation.

    Medicine: Exploring the potential therapeutic applications of kinase inhibitors in treating diseases such as cancer and inflammatory disorders.

    Industry: Used in the development of new drugs and therapeutic agents targeting kinases.

Comparison with Similar Compounds

GSK3182571 is unique in its ability to inhibit a broad range of kinases, making it a valuable tool in scientific research . Similar compounds include:

    Staurosporine: A potent kinase inhibitor with a broad range of targets.

    Dasatinib: A kinase inhibitor used in the treatment of certain types of cancer.

    Vemurafenib: A kinase inhibitor used in the treatment of melanoma.

Compared to these compounds, GSK3182571 offers a unique profile of kinase inhibition, making it particularly useful for studying the effects of kinase inhibition on various cellular processes .

Properties

Molecular Formula

C25H31ClN8O

Molecular Weight

495.028

IUPAC Name

2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C25H31ClN8O/c1-28-24(35)20-5-2-3-6-22(20)31-23-21(26)17-29-25(32-23)30-18-7-9-19(10-8-18)34-15-13-33(14-16-34)12-4-11-27/h2-3,5-10,17H,4,11-16,27H2,1H3,(H,28,35)(H2,29,30,31,32)

InChI Key

UJADJYISGUHANC-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK3182571;  GSK-3182571;  GSK 3182571

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 2
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 3
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2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 4
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2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 5
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

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